molecular formula C15H16N2O4S B11803963 2-(5-(Ethylthio)-1-methyl-2-oxo-4-picolinoyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

2-(5-(Ethylthio)-1-methyl-2-oxo-4-picolinoyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

Cat. No.: B11803963
M. Wt: 320.4 g/mol
InChI Key: FKBPNTFUNVXEFG-UHFFFAOYSA-N
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Description

2-(5-(Ethylthio)-1-methyl-2-oxo-4-picolinoyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a picolinoyl group, and an ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Ethylthio)-1-methyl-2-oxo-4-picolinoyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a picolinoyl chloride with a pyrrole derivative, followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The final step often involves the acylation of the pyrrole ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethylthio)-1-methyl-2-oxo-4-picolinoyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(Ethylthio)-1-methyl-2-oxo-4-picolinoyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(Ethylthio)-1-methyl-2-oxo-4-picolinoyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-ethylsulfanyl-1-methyl-5-oxo-3-(pyridine-2-carbonyl)-2H-pyrrol-4-yl]acetic acid

InChI

InChI=1S/C15H16N2O4S/c1-3-22-15-12(13(20)10-6-4-5-7-16-10)9(8-11(18)19)14(21)17(15)2/h4-7,15H,3,8H2,1-2H3,(H,18,19)

InChI Key

FKBPNTFUNVXEFG-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(=C(C(=O)N1C)CC(=O)O)C(=O)C2=CC=CC=N2

Origin of Product

United States

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